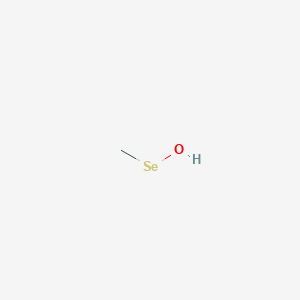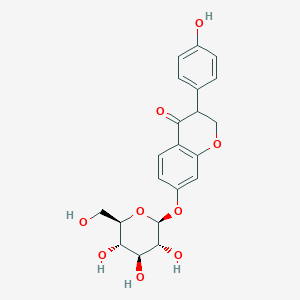
Dihydrodaidzin
Overview
Description
Dihydrodaidzin is a naturally occurring isoflavone glycoside, primarily found in leguminous plants such as soybeans. It is a derivative of daidzein, which is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound has gained attention for its potential health benefits and its role in the production of equol, a compound with significant estrogenic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydrodaidzin typically involves the reduction of daidzin. One common method is the catalytic hydrogenation of daidzin using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at room temperature . This reaction selectively reduces the double bond in the daidzin molecule, yielding this compound.
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes using microbial cultures. Specific strains of bacteria, such as those from the genus Lactobacillus, have been engineered to convert daidzin to this compound under controlled fermentation conditions . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: Dihydrodaidzin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form daidzein, its parent compound.
Reduction: Further reduction of this compound can lead to the formation of tetrahydrodaidzin.
Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products Formed:
Oxidation: Daidzein
Reduction: Tetrahydrodaidzin
Substitution: Acetylated or benzoylated derivatives of this compound
Scientific Research Applications
Dihydrodaidzin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: this compound is studied for its role in plant-microbe interactions and its potential as a natural pesticide.
Industry: It is used in the production of functional foods and dietary supplements due to its health benefits.
Mechanism of Action
The mechanism of action of dihydrodaidzin involves its conversion to equol by gut microbiota. Equol exhibits strong estrogenic activity by binding to estrogen receptors, thereby modulating various physiological processes . Additionally, this compound and its metabolites have been shown to exert antioxidant effects by scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Daidzin: The parent compound of dihydrodaidzin, known for its antioxidant and anti-inflammatory properties.
Genistin: Another isoflavone glycoside found in soybeans, with similar biological activities.
Glycitin: An isoflavone glycoside with antioxidant and anticancer properties.
Uniqueness of this compound: this compound is unique due to its specific role in the production of equol, which has higher estrogenic activity compared to other isoflavones . This makes this compound particularly valuable in research focused on hormone-related health benefits and disease prevention.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,14,16,18-23,25-27H,8-9H2/t14?,16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJXSJGKUZBVIH-RGHIGTIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,4aS,7aR)-7-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1246198.png)
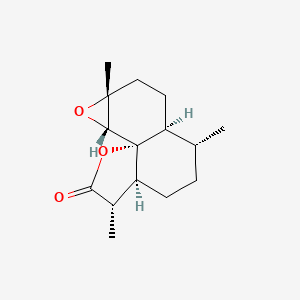
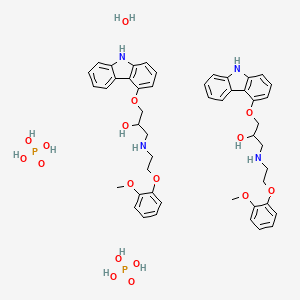
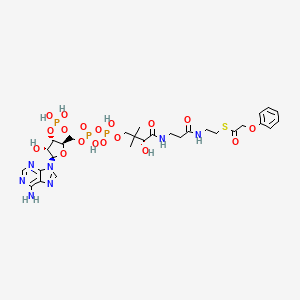

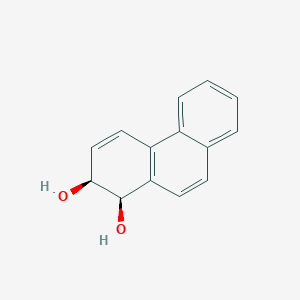
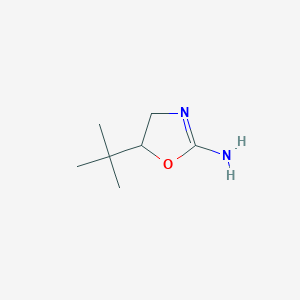
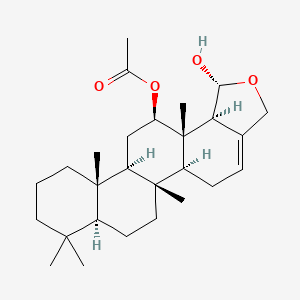
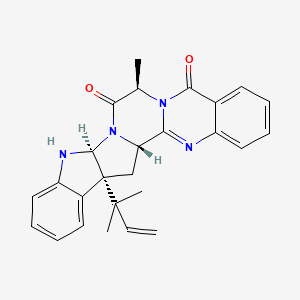
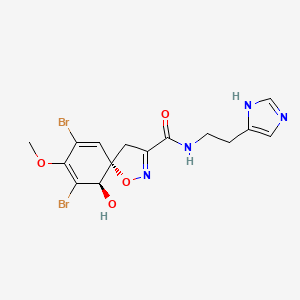
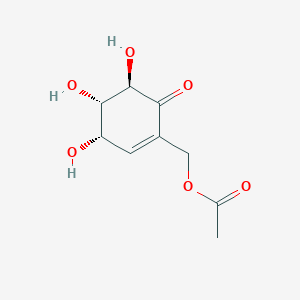
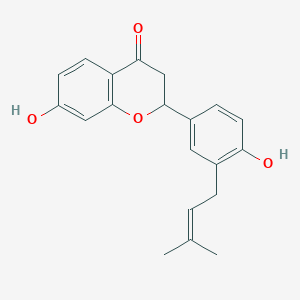
![[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-(2,2-dimethylpropanoyloxy)propyl] 2,2-dimethylpropanoate](/img/structure/B1246216.png)
